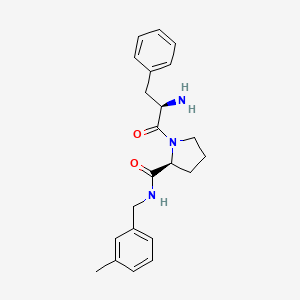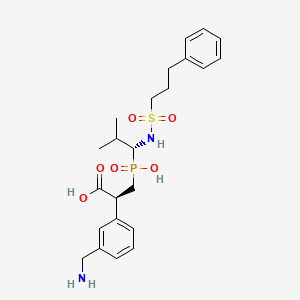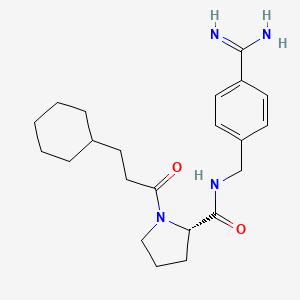
(813C)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(813C)octanoic acid, also known as caprylic acid, is a saturated fatty acid and a carboxylic acid with the structural formula CH₃(CH₂)₆COOH. It is an eight-carbon compound, hence the ‘octa’ in its name. In its pure form, it is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. Octanoic acid is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octanoic acid can be synthesized through the oxidation of the corresponding alkene or organometallic compounds. The process involves oxidative cleavage of the molecule with a suitable oxidizing agent . Another method involves the hydrolysis of octanoyl chloride, which is prepared by reacting octanoic acid with thionyl chloride.
Industrial Production Methods
Industrially, octanoic acid is primarily produced by the oxidation of octanol or by the hydrolysis of octanoyl chloride. It can also be extracted from plant and animal fats and oils .
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid undergoes various chemical reactions, including:
Oxidation: Octanoic acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to octanol using reducing agents like lithium aluminum hydride.
Esterification: Reacting octanoic acid with alcohols in the presence of an acid catalyst forms esters.
Substitution: It can undergo substitution reactions to form derivatives like octanoyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Esterification: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Octanol.
Esterification: Octanoate esters.
Substitution: Octanoyl chloride.
Aplicaciones Científicas De Investigación
Octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals and esters.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Employed as a dietary supplement and in the treatment of epilepsy by inducing ketosis.
Industry: Used in the production of perfumes, dyes, and PVC heat stabilizers
Mecanismo De Acción
The mechanism of action of octanoic acid involves its interaction with cellular membranes, leading to increased permeability and disruption of membrane integrity. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. In the context of epilepsy treatment, octanoic acid induces ketosis, which has been shown to reduce the frequency and severity of seizures .
Comparación Con Compuestos Similares
Octanoic acid is similar to other medium-chain fatty acids such as hexanoic acid (caproic acid) and decanoic acid (capric acid). octanoic acid is unique due to its optimal chain length, which balances solubility and antimicrobial efficacy. Similar compounds include:
Hexanoic acid (caproic acid): Six-carbon fatty acid.
Heptanoic acid (enanthic acid): Seven-carbon fatty acid.
Nonanoic acid (pelargonic acid): Nine-carbon fatty acid.
Decanoic acid (capric acid): Ten-carbon fatty acid
Octanoic acid’s unique properties make it particularly effective in applications requiring antimicrobial activity and solubility in organic solvents.
Propiedades
Número CAS |
287111-08-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(813C)octanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1+1 |
Clave InChI |
WWZKQHOCKIZLMA-OUBTZVSYSA-N |
SMILES isomérico |
[13CH3]CCCCCCC(=O)O |
Impurezas |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |
SMILES canónico |
CCCCCCCC(=O)O |
Punto de ebullición |
463.5 °F at 760 mmHg (NTP, 1992) 239 °C |
Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |
Densidad |
0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |
Punto de inflamación |
230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |
melting_point |
61 to 62 °F (NTP, 1992) 16.5 °C |
Descripción física |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |
Números CAS relacionados |
15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |
Solubilidad |
less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |
Presión de vapor |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-5-[3-Methyl-3-(3,4,5-Trimethoxyphenyl)but-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B10758974.png)
![5-[(3r)-3-(5-Methoxybiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758983.png)
![2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine](/img/structure/B10758989.png)
![5-[(3r)-3-(5-Methoxy-2',6'-Dimethylbiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758995.png)
![4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid](/img/structure/B10759003.png)

![N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine-2,7-diamine](/img/structure/B10759012.png)

![(2s,3s)-3-Amino-4-[(3s)-3-Fluoropyrrolidin-1-Yl]-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-5-Ylcyclohexyl)butanamide](/img/structure/B10759016.png)


![4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10759033.png)
![N-[(5-chloro-1-benzothiophen-3-yl)methyl]-2-[(2R,6S)-2-chloro-6-hydroxy-5-[(2-pyridin-2-ylethyl)amino]-3,6-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B10759044.png)
